

Unveiling the Past: The Historical Discovery and Synthesis of 2-Methoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxyphenylacetonitrile

Cat. No.: B128560

[Get Quote](#)

A deep dive into the historical records of chemical synthesis reveals that the first documented preparation of **2-methoxyphenylacetonitrile**, also known as o-methoxybenzyl cyanide, dates back to the turn of the 20th century. This pivotal discovery was reported by Pschorr, Wolfes, and Buckow in a 1900 publication in the *Berichte der deutschen chemischen Gesellschaft*. Their work laid the foundation for the subsequent exploration and utilization of this compound, which has since become a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals.

This technical guide provides an in-depth exploration of the historical discovery and the evolution of synthetic methodologies for **2-methoxyphenylacetonitrile**, catering to researchers, scientists, and professionals in drug development.

Historical Context: The First Synthesis by Pschorr, Wolfes, and Buckow (1900)

The pioneering work by Pschorr and his colleagues described the synthesis of methoxy-substituted phenylacetonitriles. While their primary focus was on the para-isomer, their publication also detailed the preparation of the ortho- and meta-isomers. The synthesis of **2-methoxyphenylacetonitrile** was achieved through the reaction of 2-methoxybenzyl chloride with potassium cyanide. This classical nucleophilic substitution reaction, a cornerstone of organic synthesis, provided the first access to this important chemical entity.

Unfortunately, the original 1900 publication does not provide a detailed experimental protocol with specific quantities, reaction conditions, and yields for the ortho-isomer in the format expected of modern chemical literature. The description is more of a narrative account of the successful preparation.

Key Synthetic Pathways to 2-Methoxyphenylacetonitrile

Since its initial discovery, several synthetic routes to **2-methoxyphenylacetonitrile** have been developed, starting from various readily available precursors. The following sections detail the most common and historically significant methods, complete with experimental protocols and comparative data.

From 2-Methoxybenzyl Halides (Chloride or Bromide)

This method, a direct descendant of the original Pschorr synthesis, remains one of the most common and straightforward routes. It involves the reaction of a 2-methoxybenzyl halide with an alkali metal cyanide.

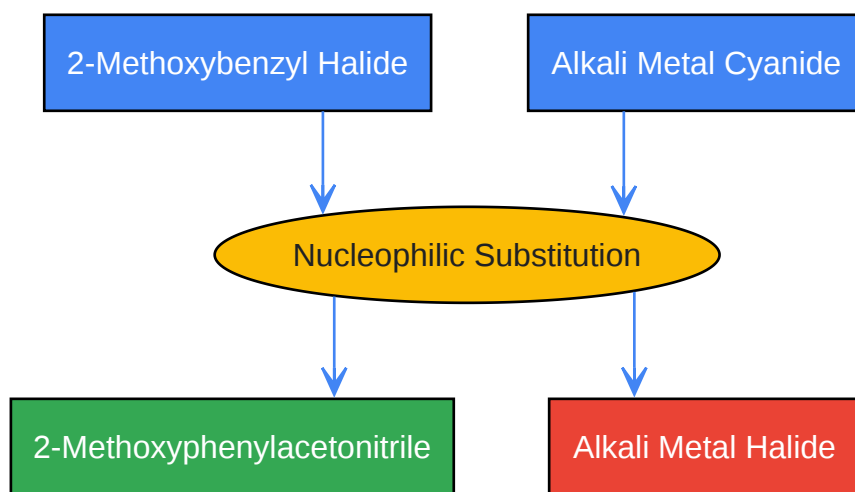
Experimental Protocol:

A solution of 2-methoxybenzyl chloride (15.6 g, 0.1 mol) in 100 mL of acetone is added dropwise to a stirred suspension of sodium cyanide (5.4 g, 0.11 mol) and a catalytic amount of sodium iodide (0.5 g) in 50 mL of acetone. The reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then taken up in diethyl ether (150 mL) and washed successively with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield the crude product. Purification by vacuum distillation or recrystallization from a suitable solvent like ethanol-water affords pure **2-methoxyphenylacetonitrile**.

Table 1: Quantitative Data for Synthesis from 2-Methoxybenzyl Halides

Starting Material	Cyanide Source	Solvent	Catalyst	Reaction Time (h)	Yield (%)	Purity (%)
2-Methoxybenzyl chloride	Sodium Cyanide	Acetone	Sodium Iodide	12	85-95	>98
2-Methoxybenzyl bromide	Potassium Cyanide	Ethanol/Water	-	8	80-90	>97

Logical Relationship Diagram: Synthesis from 2-Methoxybenzyl Halide



[Click to download full resolution via product page](#)

Caption: Nucleophilic substitution of a halide with a cyanide ion.

From o-Anisaldehyde

This two-step approach involves the conversion of o-anisaldehyde to an intermediate, which is then transformed into the desired nitrile. A common method is the formation of an oxime followed by dehydration.

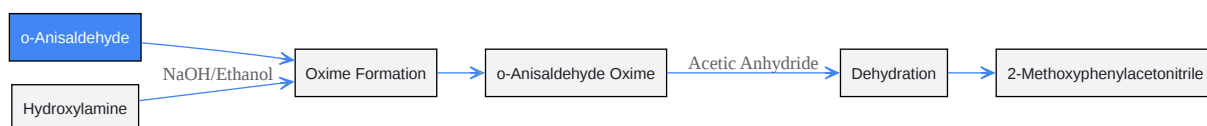
Experimental Protocol:

- **Step 1: Oxime Formation:** To a solution of o-anisaldehyde (13.6 g, 0.1 mol) in 100 mL of 95% ethanol, a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium hydroxide (4.4 g, 0.11 mol) in 50 mL of water is added. The mixture is stirred at room temperature for 2 hours. The resulting precipitate of o-anisaldehyde oxime is collected by filtration, washed with cold water, and dried.
- **Step 2: Dehydration to Nitrile:** The dried o-anisaldehyde oxime (15.1 g, 0.1 mol) is mixed with acetic anhydride (20.4 g, 0.2 mol) and the mixture is gently heated to reflux for 1 hour. After cooling, the reaction mixture is poured into ice water and stirred until the excess acetic anhydride is hydrolyzed. The solid product is collected by filtration, washed with water, and recrystallized from ethanol to give **2-methoxyphenylacetonitrile**.

Table 2: Quantitative Data for Synthesis from o-Anisaldehyde

Reagent for Dehydration	Reaction Time (h)	Yield (%)	Purity (%)
Acetic Anhydride	1	75-85	>97
Thionyl Chloride	2	80-90	>98

Experimental Workflow: Synthesis from o-Anisaldehyde

[Click to download full resolution via product page](#)

Caption: Two-step synthesis via an oxime intermediate.

From 2-Bromoanisole via Cyanation

Palladium- or copper-catalyzed cyanation reactions of aryl halides have become a powerful tool in modern organic synthesis. This method allows for the direct introduction of a nitrile group

onto the aromatic ring.

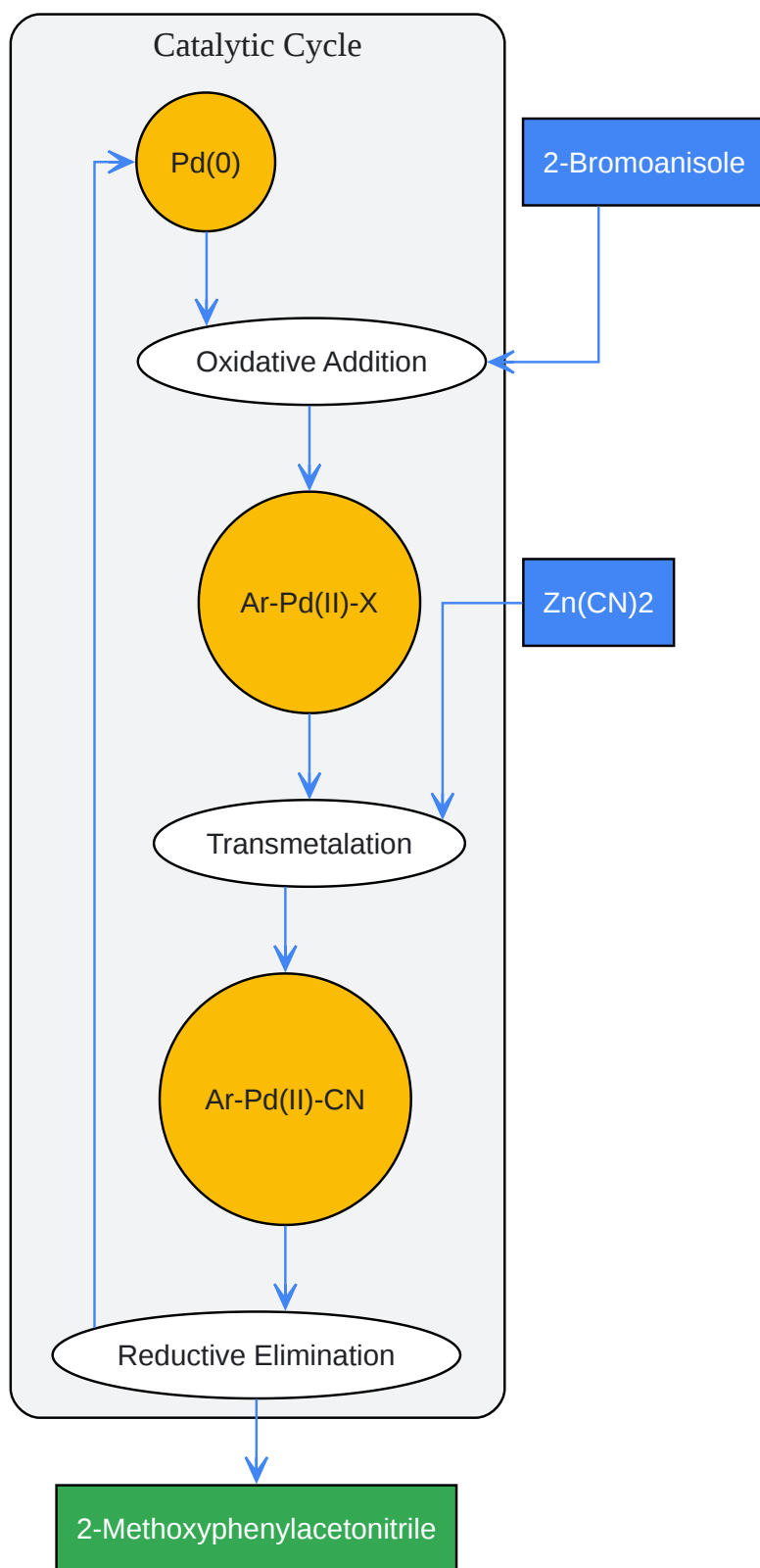
Experimental Protocol:

In a dried Schlenk tube under an argon atmosphere, 2-bromoanisole (1.87 g, 10 mmol), copper(I) cyanide (1.08 g, 12 mmol), and 10 mL of anhydrous N,N-dimethylformamide (DMF) are added. The mixture is heated to 140 °C and stirred for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL) and filtered through a pad of celite. The filtrate is washed with water (3 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford **2-methoxyphenylacetonitrile**.

Table 3: Quantitative Data for Synthesis from 2-Bromoanisole

Catalyst	Cyanide Source	Solvent	Reaction Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)
Copper(I) Cyanide	Copper(I) Cyanide	DMF	140	24	70-80	>98
Pd(OAc) ₂ /dppf	Zinc Cyanide	DMA	120	12	85-95	>99

Signaling Pathway Diagram: Catalytic Cyanation



[Click to download full resolution via product page](#)

Caption: Palladium-catalyzed cyanation of an aryl halide.

Conclusion

The journey of **2-methoxyphenylacetonitrile**, from its first mention in a seminal 1900 paper to its synthesis via modern catalytic methods, showcases the evolution of organic chemistry. While the foundational methods remain relevant, newer techniques offer improved yields, milder reaction conditions, and broader substrate scopes. This guide provides researchers and drug development professionals with a comprehensive overview of the key synthetic strategies, enabling the informed selection of the most suitable method for their specific needs. The provided experimental protocols and comparative data serve as a practical resource for the laboratory synthesis of this important chemical intermediate.

- To cite this document: BenchChem. [Unveiling the Past: The Historical Discovery and Synthesis of 2-Methoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128560#historical-discovery-and-synthesis-of-2-methoxyphenylacetonitrile\]](https://www.benchchem.com/product/b128560#historical-discovery-and-synthesis-of-2-methoxyphenylacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com